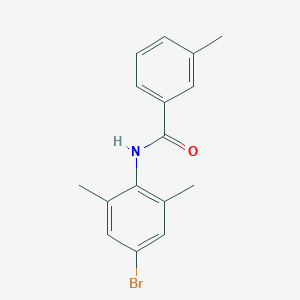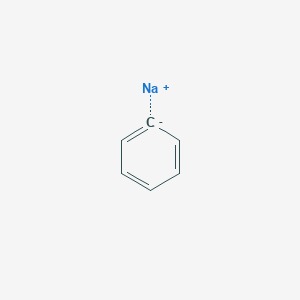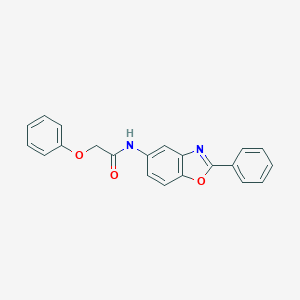![molecular formula C19H24N2O5S B238842 1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B238842.png)
1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DMPP is a piperazine-based compound that has been synthesized using various methods.
Mecanismo De Acción
1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine acts as an agonist of the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Activation of the 5-HT1A receptor leads to the inhibition of adenylate cyclase and the opening of potassium channels, resulting in hyperpolarization of neurons. This leads to a decrease in the release of neurotransmitters such as serotonin and norepinephrine, which are involved in the regulation of mood, anxiety, and stress.
Efectos Bioquímicos Y Fisiológicos
1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the induction of apoptosis in cancer cells. 1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has also been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of mood disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for the 5-HT1A receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, 1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
Direcciones Futuras
There are several potential future directions for 1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine research, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in mood disorders and cancer therapy, and the elucidation of its molecular mechanism of action. 1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is a promising compound that has the potential to advance our understanding of various biological processes and to lead to the development of novel therapeutics.
Conclusion:
In conclusion, 1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is a promising compound that has gained significant attention in the scientific community due to its potential applications in various research fields. 1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine acts as a potent and selective agonist of the serotonin 5-HT1A receptor, and has been shown to have various biochemical and physiological effects. 1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has several advantages for lab experiments, but also has some limitations. There are several potential future directions for 1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine research, making it a promising compound for further investigation.
Métodos De Síntesis
1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine can be synthesized using various methods, including the reaction of 2,4-dimethoxybenzenesulfonyl chloride with 2-methoxyphenylpiperazine under basic conditions. Another method involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with 1-(2-methoxyphenyl)piperazine in the presence of a base. The yield of 1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine using these methods is typically high, and the purity can be increased using recrystallization techniques.
Aplicaciones Científicas De Investigación
1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential applications in various research fields, including neuroscience, cancer research, and drug discovery. 1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been shown to act as a potent and selective agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has also been shown to have anti-tumor activity in various cancer cell lines, making it a potential candidate for cancer therapy.
Propiedades
Nombre del producto |
1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine |
|---|---|
Fórmula molecular |
C19H24N2O5S |
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
1-(2,4-dimethoxyphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C19H24N2O5S/c1-24-15-8-9-19(18(14-15)26-3)27(22,23)21-12-10-20(11-13-21)16-6-4-5-7-17(16)25-2/h4-9,14H,10-13H2,1-3H3 |
Clave InChI |
BUEOFIXFZSFATD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)OC |
SMILES canónico |
COC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-methyl-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B238760.png)
![3-chloro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238765.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B238767.png)

![2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B238769.png)
![N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B238771.png)

![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-ethoxybenzamide](/img/structure/B238776.png)

![N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B238779.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B238782.png)
![N-[3-(butanoylamino)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B238783.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B238785.png)
